molecular formula C30H26ClN5 B11986494 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11986494
M. Wt: 492.0 g/mol
InChI Key: KATHTANNKBKCCD-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C30H26ClN5. This compound is known for its unique structure, which includes a piperazine ring, a chlorophenyl group, and a benzimidazole moiety. It has been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 4-chlorobenzhydryl chloride with piperazine in the presence of a base such as potassium carbonate.

    Introduction of the benzimidazole moiety: This step involves the reaction of the piperazine derivative with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the activity of specific proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

  • 1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C30H26ClN5

Molecular Weight

492.0 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C30H26ClN5/c1-21-19-28(36-27-10-6-5-9-26(27)33-30(36)25(21)20-32)34-15-17-35(18-16-34)29(22-7-3-2-4-8-22)23-11-13-24(31)14-12-23/h2-14,19,29H,15-18H2,1H3

InChI Key

KATHTANNKBKCCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl)C#N

Origin of Product

United States

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